molecular formula C7H4Cl2F2O2 B1410745 2,4-Dichloro-6-(difluoromethoxy)phenol CAS No. 1803791-20-9

2,4-Dichloro-6-(difluoromethoxy)phenol

Cat. No.: B1410745
CAS No.: 1803791-20-9
M. Wt: 229 g/mol
InChI Key: HNFFUUUEXOHLQR-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(difluoromethoxy)phenol is a chemical compound with the molecular formula C7H4Cl2F2O2 and a molecular weight of 229 g/mol. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenol ring. It is a phenol derivative known for its unique blend of reactivity and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(difluoromethoxy)phenol typically involves the introduction of difluoromethoxy and dichloro groups onto a phenol ring. One common method involves the reaction of 2,4-dichlorophenol with difluoromethyl ether under specific conditions to achieve the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as chlorination, fluorination, and methoxylation of the phenol ring, followed by purification techniques like recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(difluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or modify the functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute halogen atoms.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Dehalogenated phenols or modified phenolic derivatives.

    Substitution: Phenolic compounds with substituted functional groups like amines or thiols.

Scientific Research Applications

2,4-Dichloro-6-(difluoromethoxy)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of halogen atoms and the methoxy group can influence the compound’s reactivity and binding affinity to biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A related compound with two chlorine atoms on the phenol ring, lacking the difluoromethoxy group.

    2,4-Difluorophenol: A compound with two fluorine atoms on the phenol ring, lacking the dichloro and methoxy groups.

    2,4-Dichloro-6-methoxyphenol: A compound with two chlorine atoms and a methoxy group on the phenol ring, lacking the difluoro group.

Uniqueness

2,4-Dichloro-6-(difluoromethoxy)phenol is unique due to the presence of both dichloro and difluoromethoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-6-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFFUUUEXOHLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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